3-benzyl-2-ethylquinazolin-4(3H)-one
Description
Properties
CAS No. |
297762-56-2 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-benzyl-2-ethylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-2-16-18-15-11-7-6-10-14(15)17(20)19(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3 |
InChI Key |
NARRNFVSQSGDNM-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects at Position 2
The ethyl group at position 2 distinguishes this compound from other quinazolinone derivatives:
- 2-Methylquinazolin-4(3H)-one : Smaller methyl groups enhance metabolic stability but may reduce steric interactions with biological targets. For example, 2-methyl derivatives exhibit moderate analgesic activity compared to bulkier substituents .
- A 2-phenyl derivative (IIIe) demonstrated superior antibacterial activity due to enhanced electron-withdrawing effects .
- 2-(Triazolyl)methylthio Derivatives : Sulfur-containing substituents, such as in 3-benzyl-2-(1H-1,2,3-triazolyl)methylthio derivatives, improve antimicrobial potency through thiol-mediated interactions .
Key Insight : The ethyl group balances lipophilicity and steric bulk, offering intermediate activity between methyl and phenyl derivatives .
Substituent Effects at Position 3
The benzyl group at position 3 is compared to other common substituents:
- 3-Aminoquinazolin-4(3H)-one: Amino groups enhance hydrogen bonding but reduce lipophilicity, limiting membrane permeability .
- 3-(Hydroxyphenyl) Derivatives: Polar hydroxyl groups (e.g., 3-(4-hydroxy-2-methylphenyl)-2-methylquinazolinone) improve water solubility but may decrease bioavailability due to rapid metabolism .
- 3-Amantadinyl Derivatives: Bulky substituents like amantadinyl improve target selectivity, as seen in triazolylthiomethylquinazolinones with anti-inflammatory activity .
Key Insight : The benzyl group provides aromatic bulk without polar functionalities, optimizing lipophilicity for blood-brain barrier penetration or antimicrobial action .
Analgesic Activity
- 3-Benzyl-2-ethylquinazolin-4(3H)-one : Expected intermediate activity between 2-methyl (low) and 2-phenyl (high) derivatives based on substituent size .
- 2-Phenyl-3-[1-(furfurylidene amino)]quinazolin-4(3H)-one (IIIe): Superior activity attributed to the Schiff base moiety enhancing electron delocalization .
Antimicrobial Activity
Physicochemical Properties
- Melting Point: Expected range of 140–160°C, similar to 3-(benzylideneamino)-2-methylquinazolinone (149–150°C) .
- Solubility: Lower than hydroxylated derivatives (e.g., 3-(4-hydroxyphenyl)-2-methylquinazolinone) due to lack of polar groups .
Preparation Methods
Synthesis via Benzoxazinone Intermediate
The benzoxazinone route, adapted from foundational work on quinazolinone derivatives , involves sequential amidation, cyclization, and alkylation. Starting with anthranilic acid (1 ), N-acylation with butyryl chloride yields the corresponding amide (2 ), which undergoes cyclization in acetic anhydride to form 2-ethyl-3,1-benzoxazin-4-one (3 ). Subsequent refluxing with benzylamine introduces the 3-benzyl moiety via nucleophilic ring-opening and re-cyclization, yielding 3-benzyl-2-ethylquinazolin-4(3H)-one (4 ) (Fig. 1).
Key Data:
-
Characterization: (CDCl): δ 8.32 (dd, J = 8.0 Hz, 1H, Quinazolinone-H5), 7.45–7.28 (m, 5H, benzyl-H), 4.18 (s, 2H, N-CH), 2.72 (q, J = 7.5 Hz, 2H, CHCH), 1.31 (t, J = 7.5 Hz, 3H, CH) .
Copper-Catalyzed Imidoylative Cross-Coupling
A copper-mediated strategy, leveraging 2-isocyanobenzoates and amines, enables direct incorporation of the 3-benzyl group . Ethyl 2-isocyanobenzoate (5 ) reacts with benzylamine under catalytic Cu(OAc)·HO, forming an imidoyl intermediate that cyclizes to 3-benzyl-2-ethylquinazolin-4(3H)-one (6 ) (Scheme 1).
Optimized Protocol:
-
Catalyst: 5 mol% Cu(OAc)·HO.
-
Solvent: Dichloromethane at room temperature.
-
Mechanistic Insight: The reaction proceeds via a radical pathway, with DMSO acting as a carbon source for ethyl group introduction .
Lithiation and Electrophilic Quenching
Directed lithiation at position 2 of quinazolin-4(3H)-one (7 ) offers regioselective functionalization . Treatment with lithium diisopropylamide (LDA) generates a dilithio species, which reacts with ethyl iodide to install the 2-ethyl group (8 ). Subsequent benzylation at position 3 using benzyl bromide completes the synthesis (9 ) (Scheme 2).
Critical Parameters:
-
Lithiation Temperature: −78°C in THF.
-
Electrophile: Ethyl iodide (1.2 equiv).
H2_22O2_22-Mediated Radical Synthesis
An oxidative approach using HO and DMSO facilitates one-pot formation of the quinazolinone core . 2-Amino-N-methylbenzamide (10 ) reacts with DMSO under HO mediation at 150°C, generating 2-ethylquinazolin-4(3H)-one (11 ). Benzylation via nucleophilic substitution with benzyl bromide affords the target compound (12 ).
Advantages:
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Conditions | Scalability | Key Advantage |
|---|---|---|---|---|
| Benzoxazinone Intermediate | 55–70 | High-temperature cyclization | Moderate | Well-established protocol |
| Copper-Catalyzed | 78 | Room-temperature, catalytic | High | Atom-economical, fewer steps |
| Lithiation | 62–70 | Cryogenic, anhydrous | Low | Regioselective functionalization |
| HO-Mediated | 68–73 | Oxidative, one-pot | Moderate | Eco-friendly, rapid |
Q & A
Q. What are the common synthetic routes for 3-benzyl-2-ethylquinazolin-4(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of 2-aminobenzamide derivatives with benzyl alcohols or aldehydes under oxidative conditions. For example, a green synthesis approach uses 2-aminobenzamide and benzyl alcohol with t-BuONa as a base and oxygen as an oxidant, yielding up to 84% at 120°C . Reaction parameters like solvent polarity (e.g., toluene enhances yields ), catalyst selection (e.g., CsF for nucleophilic substitution ), and temperature control are critical. Multi-step routes may include bromination (e.g., using POBr₃) followed by substitution with ethyl groups .
Q. Which spectroscopic techniques are most reliable for characterizing 3-benzyl-2-ethylquinazolin-4(3H)-one?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., benzyl and ethyl groups) and quinazolinone backbone integrity .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis .
- IR Spectroscopy : To identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic C-H bonds .
- TLC/GC : For monitoring reaction progress and purity .
Q. What in vitro assays are used for preliminary pharmacological screening of quinazolinone derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory Screening : COX-2 inhibition assays or carrageenan-induced edema models .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can researchers resolve conflicting biological activity data for quinazolinone derivatives across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing ).
- Structural Modifications : Minor substituent changes (e.g., halogenation at C6) drastically alter activity .
- Solubility/Purity : Use HPLC to verify compound purity (>95%) and DMSO/water solubility optimization .
Q. What strategies optimize regioselectivity in quinazolinone functionalization?
- Methodological Answer :
- Electrophilic Substitution : Direct bromination at C6 using NBS or Br₂ in DMF .
- Catalytic Systems : KAl(SO₄)₂·12H₂O enhances nucleophilic substitution at C2/C3 positions .
- Microwave-Assisted Synthesis : Reduces side reactions and improves yields in multi-step routes .
Q. How do substituents on the quinazolinone core influence structure-activity relationships (SAR)?
- Methodological Answer :
Q. Why do spectral data (e.g., NMR) sometimes contradict predicted structures?
- Methodological Answer : Common issues include:
Q. Can electrochemical methods replace traditional synthesis for quinazolinones?
- Methodological Answer : Yes. Electrochemical C(sp³)–H amination enables dual oxidative coupling, forming imidazo-fused quinazolinones without metal catalysts . This method avoids hazardous oxidants (e.g., DDQ) and achieves higher atom economy .
Q. How are mechanistic pathways validated in quinazolinone synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
